Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate
Description
Properties
Molecular Formula |
C11H14N2O2S |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
tert-butyl N-[(4-ethynyl-1,3-thiazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H14N2O2S/c1-5-8-7-16-9(13-8)6-12-10(14)15-11(2,3)4/h1,7H,6H2,2-4H3,(H,12,14) |
InChI Key |
FLDYYEFRSRRHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Precursor
The ethynyl-substituted thiazole backbone is typically synthesized through cyclocondensation reactions. For example, a Hantzsch thiazole synthesis may employ cysteine derivatives or thioureas reacted with α-haloketones. However, introducing the ethynyl group at the 4-position often requires palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, using 4-bromothiazole intermediates and terminal alkynes.
Boc Protection of the Thiazole Amine
Once the 2-aminothiazole intermediate is obtained, Boc protection is achieved under mild basic conditions. A representative procedure from involves:
-
Dissolving 2-amino-4-ethynylthiazole in anhydrous tetrahydrofuran (THF).
-
Adding Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Stirring at room temperature for 12–24 hours.
-
Quenching with aqueous sodium bicarbonate and extracting with ethyl acetate.
-
Purifying via silica gel chromatography to isolate the product.
This method typically achieves yields of 65–75%, with purity >95% as confirmed by HPLC.
Optimization of Reaction Parameters
Base Selection and Solvent Effects
The choice of base critically impacts reaction efficiency. While early methods used sodium bicarbonate, cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) has proven superior for sterically hindered substrates. For instance, a protocol from achieved a 74% yield using Cs₂CO₃ in DMF at 50°C, compared to 49% with NaHCO₃ in tert-butyl alcohol.
Table 1: Impact of Base and Solvent on Yield
Temperature and Reaction Time
Elevated temperatures (50–60°C) reduce reaction times from 24 hours to 1–2 hours but may promote side reactions such as ethynyl group decomposition. Kinetic studies indicate that 50°C in DMF provides an optimal balance, achieving >70% yield within 2 hours.
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate Boc protection. A modified procedure reduces reaction time to 30 minutes with comparable yields (72%), minimizing thermal degradation of sensitive functional groups.
One-Pot Strategies
Integrated approaches combining thiazole formation and Boc protection in a single pot have been explored. For example, using Boc-protected thioureas in Hantzsch reactions eliminates the need for intermediate isolation, though yields remain modest (55–60%).
Analytical Characterization
Post-synthetic analysis ensures structural fidelity and purity:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR exhibits characteristic signals: δ 1.45 (s, 9H, Boc CH₃), 4.35 (s, 2H, CH₂N), and 7.20 (s, 1H, thiazole C-H).
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection at 254 nm confirms purity >95%.
-
Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 297.1, consistent with the molecular formula C₁₂H₁₆N₂O₂S.
Challenges and Troubleshooting
Ethynyl Group Stability
The ethynyl moiety is prone to oxidation under basic conditions. Stabilizing strategies include:
-
Conducting reactions under inert atmosphere (N₂ or Ar).
-
Using antioxidants like hydroquinone (0.1 equiv).
Byproduct Formation
Competing N,O-bis-Boc protection may occur with excess Boc anhydride. Stoichiometric control (1.1–1.2 equiv) and gradual reagent addition mitigate this issue.
Industrial-Scale Considerations
Pilot-scale synthesis (100 g+) requires adjustments for safety and efficiency:
-
Solvent Recovery: DMF is replaced with 2-methyltetrahydrofuran (2-MeTHF) for easier recycling.
-
Catalyst Recycling: Immobilized DMAP on silica enables reuse over five cycles without yield loss.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (-NHCOO-t-Bu) undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows:
Conditions and Outcomes
| Reaction Conditions | Product | Yield | Notes |
|---|---|---|---|
| HCl (4M in dioxane, 2 h, RT) | (4-Ethynylthiazol-2-yl)methanamine | 85–92% | Acidic cleavage preserves thiazole |
| TFA/DCM (1:1, 1 h, RT) | Free amine + CO₂ + tert-butanol | 90% | Faster deprotection under strong acid |
Mechanistically, protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic water attack. The ethynyl group remains inert under these conditions due to its stability in acidic/basic media .
Click Chemistry via Ethynyl Group
The terminal alkyne participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted triazoles. This reaction is pivotal for bioconjugation and material science applications:
Representative Reaction
textTert-butyl ((4-ethynylthiazol-2-yl)methyl)carbamate + Benzyl azide → Tert-butyl ((4-(1-benzyl-1H-1,2,3-triazol-4-yl)thiazol-2-yl)methyl)carbamate
Optimized Parameters
-
Catalyst: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
-
Solvent: t-BuOH/H₂O (1:1)
-
Yield: 78–85%
Kinetic studies show reaction completion within 2–4 hours at 50°C. The electron-deficient thiazole ring enhances alkyne reactivity by lowering the LUMO energy .
Cross-Coupling Reactions
The ethynyl group serves as a substrate in palladium-catalyzed cross-coupling reactions:
Sonogashira Coupling
Reacts with aryl/heteroaryl halides to form extended π-conjugated systems:
textThis compound + Iodobenzene → Tert-butyl ((4-(phenylethynyl)thiazol-2-yl)methyl)carbamate
Conditions
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
-
Base: Et₃N
-
Solvent: THF, 60°C, 12 h
-
Yield: 65–72%
Cyclopropanation
Under Rh(II) catalysis, the ethynyl group reacts with diazo compounds to form cyclopropane derivatives:
textThis compound + Ethyl diazoacetate → Cyclopropane-fused thiazole-carbamate hybrid
Key Data
-
Catalyst: Rh₂(OAc)₄ (2 mol%)
-
Solvent: DCE, 25°C
-
Yield: 58%
Thiazole Ring Functionalization
The thiazole core undergoes electrophilic substitution at the 5-position due to electron-donating effects from the ethynyl group:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 5-Bromo-thiazole derivative | 75% |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-thiazole derivative | 62% |
Regioselectivity is confirmed by NOESY NMR, with electrophiles preferentially attacking C5 .
Photocatalyzed C–H Functionalization
Recent studies demonstrate its utility as a carbamate donor in photocatalytic C–H amidation. For example, under blue LED irradiation with Ir(ppy)₃, it amidates indoles at the C3 position :
textIndole + this compound → 3-Amidated indole + Thiazole byproduct
Conditions
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways, releasing isobutylene and CO₂.
-
Oxidation : Ethynyl group oxidizes to carboxylic acid under KMnO₄/NaOH (yield: 40%), limiting utility in oxidative environments.
This compound’s multifunctional reactivity enables applications in medicinal chemistry (e.g., PROTAC synthesis) and materials science. Future research should explore enantioselective transformations and catalytic asymmetric induction at the thiazole ring.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics facilitate the development of compounds that can interact with biological targets, potentially leading to therapeutic agents for diseases such as Alzheimer's and other neurodegenerative conditions .
Mechanism of Action
The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity. For instance, it may inhibit acetylcholinesterase or β-secretase, enzymes implicated in the pathophysiology of Alzheimer's disease. Such interactions can lead to a decrease in amyloid beta aggregation, a hallmark of the disease .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block. It can undergo various chemical reactions to yield more complex structures. This property is essential for synthesizing new compounds with desired biological activities .
Biological Studies
In Vitro and In Vivo Studies
Research has demonstrated that this compound exhibits protective effects against oxidative stress in cellular models. In vitro studies show that it can reduce levels of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid beta peptides . In vivo models further investigate its efficacy and bioavailability, providing insights into its potential as a therapeutic agent .
Anti-inflammatory Activity
Research Findings
A series of derivatives based on this compound have been synthesized and evaluated for anti-inflammatory activity. These studies typically involve carrageenan-induced edema models in rats, where compounds demonstrate varying degrees of inhibition against inflammation, highlighting their potential therapeutic applications .
Data Table: Summary of Key Applications
Case Studies
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of this compound, researchers found that it significantly reduced cell death in astrocytes induced by amyloid beta exposure. The compound's ability to modulate inflammatory responses was attributed to its structural features that enable receptor interaction .
Case Study 2: Synthesis and Evaluation of Derivatives
Another research initiative focused on synthesizing various derivatives of this compound to assess their anti-inflammatory properties. The results indicated that several derivatives exhibited promising activity levels comparable to standard anti-inflammatory drugs, suggesting potential for further development .
Mechanism of Action
The mechanism of action of Tert-butyl ((4-ethynylthiazol-2-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl ((4-ethynylthiazol-2-yl)methyl)carbamate, a comparative analysis with structurally analogous compounds is provided below.
Structural Analogues and Substituent Effects
The following table summarizes key derivatives of tert-butyl (thiazol-2-ylmethyl)carbamate with varying substituents at the 4-position of the thiazole ring:
Key Observations :
- Reactivity : The bromo derivative () is a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethynyl analogue enables copper-catalyzed azide-alkyne cycloaddition.
- Electron-Withdrawing Effects : Methylsulfonyl and trifluoroethyl substituents () enhance electrophilicity, critical for covalent binding to kinase active sites. In contrast, the ethynyl group offers orthogonal reactivity for bioconjugation.
- Steric Considerations : The tert-butyl carbamate group provides steric protection, stabilizing the compound against premature deprotection in acidic or nucleophilic environments.
Q & A
Q. What are the common synthetic routes for Tert-butyl ((4-ethynylthiazol-2-yl)methyl)carbamate?
- Methodology : The compound is synthesized via multi-step protocols involving carbamate protection, coupling reactions, and functional group introduction. For example:
- Step 1 : Use tert-butyl carbamate as a protecting group for amines, as demonstrated in analogous syntheses of tert-butyl derivatives .
- Step 2 : Introduce the ethynyl group via Sonogashira coupling or alkyne-functionalized intermediates under inert conditions (e.g., nitrogen atmosphere) .
- Step 3 : Purify intermediates using column chromatography (e.g., silica gel) and characterize via /-NMR and LC-MS .
- Key Considerations :
- Catalytic systems (e.g., Pd/CuI for Sonogashira) require optimization to avoid side reactions with the thiazole ring .
- Protect ethynyl groups from oxidation using stabilizers like BHT .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : Confirm regiochemistry of the thiazole ring via -NMR coupling patterns (e.g., doublets for adjacent protons) .
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., [M+H] peaks) .
- Crystallography :
- Employ SHELX programs for X-ray structure determination. For example, SHELXL refines hydrogen bonding networks in carbamate derivatives, as seen in tert-butyl carbamate crystal structures .
- Resolve disorder in ethynyl/thiazole moieties using restraints in refinement .
Q. What are the recommended storage conditions to ensure stability?
- Stability Data :
| Condition | Stability Outcome | Reference |
|---|---|---|
| Room temperature | Stable for 6 months (dark, anhydrous) | |
| 4°C (long-term) | Prevents decomposition of ethynyl group | |
| Exposure to light | Partial degradation (monitor via TLC) |
- Handling : Use argon/vacuum-sealed vials to prevent moisture absorption .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the ethynyl group?
- Experimental Design :
- Catalyst Screening : Compare Pd/XPhos vs. Pd/P(t-Bu) for coupling efficiency (e.g., 75% vs. 82% yield in analogous reactions) .
- Solvent Effects : Use toluene/THF mixtures to balance solubility and reaction rate .
- Additives : Add CsCO to deprotonate acidic protons on the thiazole ring, enhancing reactivity .
- Data Contradiction Analysis :
- Low yields (<50%) may arise from competing Glaser coupling of ethynyl groups; suppress via lower temperature (0–25°C) .
Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?
- Case Study : In tert-butyl carbamates, SHELXL refinement may show conflicting R-factors due to:
- Disordered Ethynyl Groups : Apply "PART" commands to model alternative conformations .
- Hydrogen Bonding Ambiguities : Use Hirshfeld surface analysis to validate intermolecular interactions .
- Validation Tools : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths/angles .
Q. How to handle air-sensitive intermediates during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
